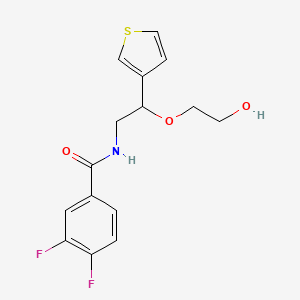

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO3S/c16-12-2-1-10(7-13(12)17)15(20)18-8-14(21-5-4-19)11-3-6-22-9-11/h1-3,6-7,9,14,19H,4-5,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGCJAKJPOOSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCC(C2=CSC=C2)OCCO)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzamide Core: Starting with a difluorobenzene derivative, the benzamide core can be synthesized through an amide coupling reaction using appropriate amines and coupling reagents.

Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via etherification reactions, often using ethylene glycol derivatives.

Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions could target the carbonyl group in the benzamide, potentially converting it to an amine.

Substitution: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Research indicates that 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide may exhibit several biological activities:

1. Antiviral Activity:

Preliminary studies suggest that benzamide derivatives can inhibit viral replication mechanisms. Compounds with similar structures have shown efficacy against RNA polymerases involved in viral replication.

2. Antibacterial Properties:

Benzamide derivatives are noted for their antibacterial effects against Gram-positive bacteria. This compound may also possess such properties, warranting further investigation .

3. Antitumor Activity:

Compounds with functionalities similar to this one have been identified as selective inhibitors in cancer cell lines, suggesting potential antitumor effects through mechanisms involving apoptosis or cell cycle arrest .

Synthetic Routes

The synthesis of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide typically involves several steps:

- Nitration and Reduction: Starting from a difluorobenzene derivative to introduce the amino group.

- Amidation: Reacting the amino group with an acid chloride or anhydride to form the benzamide.

- Ether Formation: Introducing the hydroxyethoxy group via etherification.

- Thienyl Substitution: Attaching the thiophene ring through a substitution reaction.

Case Studies and Research Findings

Recent studies have explored various derivatives of thiophene compounds, demonstrating significant biological activities:

- Antioxidant Activity: Research on thiophene derivatives has shown promising antioxidant properties, indicating potential applications in combating oxidative stress-related diseases .

- Antibacterial Studies: Several studies have evaluated the antibacterial efficacy of thiophene derivatives against pathogens such as Staphylococcus aureus and Bacillus subtilis, revealing substantial inhibition rates .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Thiophene-Containing Benzamides Comparison

Difluoro-Substituted Benzamides

N-(3,4-difluorophenyl)benzamide () lacks the thiophene and hydroxyethoxy groups but shares the 3,4-difluoro substitution. Key contrasts:

- Bioactivity : The absence of a thiophene and polar side chain in ’s compound limits its structural complexity, likely reducing interactions with biological targets compared to the target compound .

- Synthesis : employs a Friedel-Crafts-like reaction with benzaldehyde and 3,4-difluoroaniline, differing from the multi-step alkylation and protection strategies implied for the target compound .

Triazole and Thiazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () demonstrate how heterocyclic cores influence properties:

- Tautomerism : Triazole-thione tautomers () exhibit distinct IR profiles (e.g., absence of C=O bands at ~1663–1682 cm⁻¹), whereas the target compound’s amide group retains a stable carbonyl stretch .

- Biological Targets : Triazole derivatives in are associated with enzyme inhibition (e.g., cyclooxygenase), while thiophene-containing benzamides () may target kinases or proteases .

Antioxidant Benzamides

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) () highlights the role of hydroxyl groups in radical scavenging. Comparatively:

- Electron-Withdrawing vs.

- Biological Activity : THHEB shows IC₅₀ values of 22.8 μM for DPPH scavenging, whereas fluorinated benzamides (e.g., pesticide diflufenican in ) prioritize stability and target specificity over antioxidant activity .

Biological Activity

Overview

3,4-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound classified under benzamides. Its unique structure, featuring difluoro substituents, a hydroxyethoxy group, and a thiophene ring, suggests potential biological activities that merit investigation.

Chemical Structure

The molecular formula of this compound is . The presence of fluorine atoms and the thiophene ring can influence its pharmacological properties.

The biological activity of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The difluoro groups enhance binding affinity, potentially modulating enzyme activity or receptor signaling pathways. The hydroxyethoxy group may also contribute to solubility and bioavailability.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

- Antiviral Activity : Preliminary data suggest that similar compounds exhibit antiviral effects. For instance, derivatives with thiophene rings have shown efficacy against viral RNA polymerases, indicating potential for similar activity in this compound .

- Anticancer Properties : Compounds with benzamide structures are often explored for anticancer properties. The difluoro substitution may enhance the selectivity towards cancer cell lines by modulating interactions with key cellular pathways involved in proliferation.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide:

Case Studies

- Antiviral Efficacy : A study on benzamide derivatives demonstrated that modifications in the aromatic system significantly affected antiviral potency against Hepatitis C Virus (HCV). The presence of electron-withdrawing groups like fluorine was crucial for enhancing activity .

- Cancer Cell Line Studies : In vitro studies on similar benzamide compounds showed selective cytotoxicity towards various cancer cell lines, suggesting a promising therapeutic application for compounds structurally related to 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, and what key intermediates should be prioritized?

- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the benzamide core. For example:

Fluorination : Introduce fluorine atoms at the 3,4-positions of benzoyl chloride via electrophilic aromatic substitution under controlled conditions (e.g., using Selectfluor®).

Thiophene coupling : Attach the thiophene moiety via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to the ethyl backbone .

Hydroxyethoxy introduction : Use ethylene oxide or 2-chloroethanol under basic conditions to install the hydroxyethoxy group, ensuring proper protection/deprotection steps to avoid side reactions .

- Key intermediates : 3,4-difluorobenzoic acid, 2-(thiophen-3-yl)ethylamine, and 2-hydroxyethoxy precursors.

Q. How can the structural integrity of this compound be validated during synthesis?

- Analytical techniques :

- NMR spectroscopy : Confirm regiochemistry of fluorine substituents (¹⁹F NMR) and thiophene coupling (¹H/¹³C NMR).

- X-ray crystallography : Resolve stereochemical ambiguities, particularly around the ethyl-thiophene junction (single-crystal studies are critical for absolute configuration) .

- Mass spectrometry : Validate molecular weight and purity (>95% by HPLC-MS).

Q. What role do the fluorine atoms and thiophene moiety play in modulating this compound’s physicochemical properties?

- Fluorine : Enhances metabolic stability and lipophilicity (logP optimization) due to strong C-F bonds and electronegativity, which also influence binding affinity in target interactions .

- Thiophene : Introduces π-π stacking potential and polarizable sulfur atoms, improving solubility in non-polar matrices. The heteroaromatic system may also contribute to redox activity in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Approach :

Standardize assays : Ensure consistent cell lines, incubation times, and controls (e.g., using MTT vs. resazurin assays can yield variability).

Dose-response studies : Perform EC₅₀/IC₅₀ comparisons under identical conditions.

Structural analogs : Synthesize and test derivatives with systematic substitutions (e.g., replacing thiophene with furan) to isolate contributing groups .

- Case study : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability; use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to confirm .

Q. What computational methods are suitable for predicting the binding mode of this compound to protein targets?

- In silico tools :

- Molecular docking (AutoDock Vina, Glide) : Model interactions with ATP-binding pockets or enzyme active sites, prioritizing the benzamide core and thiophene as anchor points.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on fluorine-mediated hydrophobic interactions .

- QSAR models : Corrogate substituent effects (e.g., fluorine position) with activity data to guide lead optimization .

Q. How can researchers address instability issues in aqueous formulations of this compound?

- Strategies :

- pH optimization : Maintain solutions near physiological pH (7.4) to prevent hydrolysis of the benzamide bond.

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage.

- Prodrug design : Mask the hydroxyethoxy group as an ester or carbonate to enhance solubility and reduce degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.